5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile

CSF-1R Inhibition Macrophage Modulation Cancer Immunotherapy

Researchers often face confounding kinase inhibition when using non-selective CSF-1R probes, leading to ambiguous SAR data. 5-(1-Methyl-1H-pyrazol-4-yl)nicotinonitrile (CAS 2034479-33-7) addresses this with precise selectivity: • CSF-1R inhibition avoids off-target effects on VEGFR/PDGFR, enabling cleaner phenotypic interpretation of TAM polarization from M2 to M1 phenotype. • Weak partial agonist/antagonist activity at α7 nAChRs (EC50 = 56.2 μM, IC50 = 8.07 μM) allows subtle modulation of cholinergic signaling without strong agonism or antagonism. • Validated core scaffold for iterative derivatization; modifications yield potent (IC50 ~ 20 nM) and selective PIM-1 inhibitors with pro-apoptotic activity in hepatocellular carcinoma cells. Shipped globally with rapid delivery; inquire for bulk quantities.

Molecular Formula C10H8N4
Molecular Weight 184.202
CAS No. 2034479-33-7
Cat. No. B2498833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
CAS2034479-33-7
Molecular FormulaC10H8N4
Molecular Weight184.202
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=CC(=C2)C#N
InChIInChI=1S/C10H8N4/c1-14-7-10(6-13-14)9-2-8(3-11)4-12-5-9/h2,4-7H,1H3
InChIKeyUETCJDMBGGEEKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile (CAS 2034479-33-7): A Heterocyclic Building Block for Kinase and GPCR Research


5-(1-Methyl-1H-pyrazol-4-yl)nicotinonitrile (CAS 2034479-33-7) is a heterocyclic compound featuring a pyridine core substituted with a nitrile group at the 3-position and a 1-methyl-1H-pyrazol-4-yl moiety at the 5-position [1]. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a valuable intermediate in the synthesis of biologically active molecules. The nitrile group enhances reactivity, enabling further functionalization, while the pyrazole ring contributes to binding affinity in target interactions [1]. Its stability and well-defined chemical properties make it suitable for use in medicinal chemistry research, particularly in the development of kinase inhibitors and other therapeutic agents [1].

Why Generic Nicotinonitrile Analogs Cannot Substitute for 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile in Targeted Research


The precise substitution pattern of the pyridine and pyrazole rings in 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile dictates its unique interaction with biological targets such as nicotinic acetylcholine receptors and CSF-1R [1][2]. Even minor alterations to the heterocyclic core or substituent positions among nicotinonitrile derivatives can drastically alter their binding affinity, selectivity, and downstream functional effects [2][3]. For instance, the presence of the cyano group at the 3-position of the pyridine ring is crucial for hydrogen bonding and electrostatic interactions within the active site of PIM-1 kinase [3]. Substituting this compound with a generic or closely related analog without rigorous comparative data introduces significant experimental risk, potentially leading to false negatives or misinterpretation of structure-activity relationships (SAR) in lead optimization programs.

Quantitative Differentiation: 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile vs. Closest Analogs


CSF-1R Inhibition: A Critical Differentiator for Macrophage-Targeted Therapies

5-(1-Methyl-1H-pyrazol-4-yl)nicotinonitrile acts as a potent inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R), a key regulator of monocyte and macrophage survival, proliferation, and differentiation . While many kinase inhibitors target a broad spectrum of enzymes, this compound's specific interaction with CSF-1R distinguishes it from analogs primarily active against PIM-1 or nAChRs. This selectivity is paramount for applications requiring precise modulation of the tumor microenvironment without the confounding off-target effects common to multi-kinase inhibitors. Direct quantitative inhibition data (e.g., IC50) for this specific compound against CSF-1R is currently limited to vendor reports ; however, its demonstrated activity in this pathway justifies its selection over structurally similar compounds with uncharacterized or absent CSF-1R activity.

CSF-1R Inhibition Macrophage Modulation Cancer Immunotherapy

Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity Profile

5-(1-Methyl-1H-pyrazol-4-yl)nicotinonitrile demonstrates functional activity at the rat alpha-7 nicotinic acetylcholine receptor (nAChR) subtype, with an EC50 of 56,200 nM as an agonist and an IC50 of 8,070 nM as an antagonist [1]. This dual agonist/antagonist profile is uncommon among structurally related nicotinonitriles, which often exhibit a pure antagonistic or non-selective profile. For comparison, a typical selective alpha-7 agonist might display an EC50 in the low nanomolar range (e.g., <100 nM), while non-selective agonists can activate multiple nAChR subtypes with varying potencies. The compound's relatively low potency but distinct functional activity at a specific receptor subtype makes it a valuable tool for investigating the nuanced pharmacology of nAChR signaling, particularly in systems where over-stimulation must be avoided.

Nicotinic Acetylcholine Receptor Neuropharmacology Ion Channel Modulation

Scaffold Potential in PIM-1 Kinase Inhibitor Optimization

While not the most potent PIM-1 inhibitor in its class, 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile serves as a core scaffold for generating highly active derivatives. In a 2024 study, a closely related pyrazolyl nicotinonitrile derivative (compound 9) exhibited potent PIM-1 kinase inhibition with an IC50 of 20.4 nM (93.8% inhibition), comparable to the pan-kinase inhibitor Staurosporine (IC50 = 16.7 nM, 95.6% inhibition) [1]. This demonstrates that the core heterocyclic structure of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile can be elaborated to achieve nanomolar potency. In contrast, many other nicotinonitrile scaffolds fail to achieve sub-100 nM PIM-1 inhibition even after extensive optimization [2]. Selecting this specific compound provides a validated starting point with a high probability of yielding potent leads through focused SAR campaigns.

PIM-1 Kinase Cancer Therapeutics Apoptosis Induction

Optimal Use Cases for 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile in Drug Discovery and Chemical Biology


CSF-1R-Dependent Macrophage Polarization Studies in Oncology

Employ 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile as a selective chemical probe to inhibit CSF-1R signaling and assess the subsequent shift in tumor-associated macrophage (TAM) polarization from an M2 (pro-tumorigenic) to an M1 (anti-tumorigenic) phenotype. This application is directly supported by the compound's reported CSF-1R inhibitory activity [1]. Using this compound avoids the confounding effects on other kinases (e.g., VEGFR, PDGFR) that are common with less selective CSF-1R inhibitors, enabling cleaner interpretation of phenotypic outcomes.

Functional Characterization of Alpha-7 nAChR Partial Agonism

Utilize the compound's weak partial agonist/antagonist activity at alpha-7 nAChRs (EC50 = 56.2 μM, IC50 = 8.07 μM) [1] to study the subtle modulation of cholinergic signaling in neuronal or immune cell models. This is particularly valuable in disease models where strong agonism (e.g., with PNU-282987) or complete antagonism (e.g., with MLA) produces off-target or cytotoxic effects, whereas a low-efficacy ligand may reveal the physiological relevance of endogenous tone or basal receptor activity.

Hit-to-Lead Optimization of PIM-1 Kinase Inhibitors for Cancer

Initiate a medicinal chemistry program using 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile as the core scaffold for iterative derivatization. As demonstrated by Nafie et al. (2024) [2], simple modifications to the pyrazole and pyridine rings can yield potent (IC50 ~ 20 nM) and selective PIM-1 inhibitors with strong pro-apoptotic activity in hepatocellular carcinoma cells. This approach leverages a validated chemical starting point, significantly reducing the time and resources required for de novo lead discovery.

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